molecular formula C22H27N3O4 B2705267 1-(2-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 954610-95-8

1-(2-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2705267
CAS No.: 954610-95-8
M. Wt: 397.475
InChI Key: QLVMURFLHLAXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

A study focused on synthesizing urea derivatives to investigate their potential in inhibiting various enzymes and their anticancer properties. Among the synthesized compounds, a new derivative showed promising in vitro anticancer activity against a prostate cancer cell line, highlighting the therapeutic potential of such compounds in cancer treatment (Mustafa, Perveen, & Khan, 2014).

Acetylcholinesterase Inhibition

Another research direction involves the synthesis of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas to assess their inhibitory activity on acetylcholinesterase, a key enzyme in neurological functions. This study aimed at optimizing the chemical structure to enhance inhibitory activity, contributing to research in neurodegenerative diseases and cognitive disorders (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

PI3 Kinase Inhibition

The synthesis and stereochemical determination of an active metabolite of a potent PI3 kinase inhibitor highlight the compound's relevance in cancer research and therapy. Stereospecific methods were employed to ascertain the compound's structure, indicating its importance in developing targeted cancer treatments (Chen, Venkatesan, dos Santos, Delos Santos, Dehnhardt, Ayral-Kaloustian, Ashcroft, McDonald, & Mansour, 2010).

Directed Lithiation

Research on directed lithiation of urea compounds and carbamates explores synthetic routes to functionalize these molecules, providing valuable methodologies for creating derivatives with potential pharmacological activities (Smith, El‐Hiti, & Alshammari, 2013).

Antimicrobial Activity

The synthesis and evaluation of N-substituted ureas for their antimicrobial properties address the need for new antimicrobial agents. Several compounds exhibited moderate activity against various bacterial and fungal strains, indicating the potential of urea derivatives in developing new antimicrobial drugs (Reddy, S. Reddy, & Venugopal, 2003).

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-3-28-18-11-9-17(10-12-18)25-15-16(13-21(25)26)14-23-22(27)24-19-7-5-6-8-20(19)29-4-2/h5-12,16H,3-4,13-15H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVMURFLHLAXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.